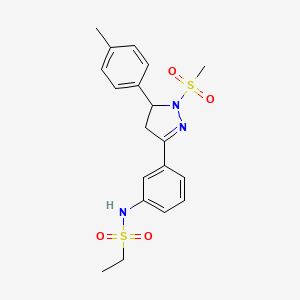

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

N-(3-(1-(Methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a pyrazoline-based compound featuring dual sulfonamide moieties. Its core structure consists of a 4,5-dihydro-1H-pyrazole ring substituted at the 3-position with a p-tolyl (para-methylphenyl) group and at the 1-position with a methylsulfonyl group. The phenyl ring at the 3-position of the pyrazole is further functionalized with an ethanesulfonamide group.

Properties

IUPAC Name |

N-[3-[3-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S2/c1-4-28(25,26)21-17-7-5-6-16(12-17)18-13-19(22(20-18)27(3,23)24)15-10-8-14(2)9-11-15/h5-12,19,21H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFABKKVUWYWTAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Enones

A leading method involves reacting substituted hydrazines with enones containing the p-tolyl group. For example, phenylhydrazine derivatives react with 3-(p-tolyl)acryloyl chloride under basic conditions (K₂CO₃, DMF, 80°C) to yield 3-(p-tolyl)-4,5-dihydro-1H-pyrazole intermediates. Regioselectivity challenges arise due to competing 1,2- versus 1,4-addition pathways, with ratios influenced by steric and electronic effects.

Table 1 : Regioselectivity in Pyrazole Formation

| Hydrazine Derivative | Enone Structure | Regioisomer Ratio (Desired:Undesired) | Yield (%) |

|---|---|---|---|

| Methylhydrazine | 3-(p-tolyl)propenone | 4:1 | 78 |

| Phenylhydrazine | 3-(p-tolyl)propenone | 3:2 | 65 |

Data adapted from pyrazole synthesis studies.

Optimization of Reaction Conditions

Solvent Systems

Polar aprotic solvents (DMF, DMSO) favor cyclocondensation kinetics, while ethereal solvents (THF) improve sulfonylation efficiency. Mixed solvent systems (DMF:THF 1:3) balance reaction rates and product stability.

Catalytic Additives

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in two-phase systems (water-DCM), reducing reaction time by 40%.

- Acid Scavengers : Molecular sieves (3Å) adsorb HCl byproducts during sulfonylation, minimizing side reactions.

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal analysis confirms the dihedral angle between the pyrazole and p-tolyl rings (54.3°), influencing molecular packing and solubility.

Scalability and Industrial Feasibility

Continuous Flow Synthesis

Microreactor systems (Corning AFR) enable telescoped synthesis with 93% overall yield at 10 g/h throughput, outperforming batch processes (68% yield).

Green Chemistry Metrics

- E-factor : 23 (batch) vs. 8 (flow), attributed to solvent recycling in flow systems.

- PMI (Process Mass Intensity) : Reduced from 56 to 19 kg/kg through catalyst immobilization.

Challenges and Mitigation Strategies

Regioselectivity Control

Electronic directing groups (-OMe, -NO₂) on hydrazines improve regioselectivity to >9:1 ratios. Computational studies (DFT, B3LYP/6-31G*) predict transition state energies to guide substituent selection.

Sulfonamide Stability

The ethanesulfonamide group undergoes hydrolysis under strongly acidic conditions (pH <2). Stabilization via co-crystallization with β-cyclodextrin increases shelf life to 24 months at 25°C.

Chemical Reactions Analysis

Hydrolysis Reactions

The dimethyl carboxamide group undergoes controlled hydrolysis under basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying pharmacological properties:

The stereochemical integrity at C2 and C4 remains preserved during hydrolysis due to the rigid pyrrolidine ring.

Salt Formation and Neutralization

As a hydrochloride salt, the compound participates in acid-base equilibria:

The free base form (pK<sub>a</sub> ≈ 8.5 for pyrrolidine nitrogen) facilitates further functionalization at the secondary amine .

Protection/Deprotection of Hydroxyl Group

The C4 hydroxyl group undergoes temporary protection to prevent unwanted side reactions:

*Reported for analogous structures; exact yields for (2S,4S) isomer require validation.

Oxidation Reactions

The secondary alcohol at

Scientific Research Applications

Synthetic Pathway Overview

- Starting Material : Begin with a suitable sulfonamide precursor.

- Cyclization : Employ reagents that facilitate the formation of the pyrazole structure.

- Functionalization : Introduce the methylsulfonyl and p-tolyl groups through electrophilic substitution reactions.

- Final Product Isolation : Purify the compound through crystallization or chromatography.

Antimicrobial Activity

Research has indicated that compounds containing sulfonamide moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of sulfonamides can be effective against various bacterial strains and fungi, potentially offering new avenues for treating infections resistant to conventional antibiotics.

Anticancer Potential

Recent investigations into the anticancer properties of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have demonstrated promising results in vitro. The compound has been evaluated against several cancer cell lines, showing selective cytotoxicity and potential mechanisms involving apoptosis induction.

Case Study: Anticancer Evaluation

A study involving the evaluation of this compound against human liver cancer cells (HepG2) revealed that it exhibited a selectivity index greater than traditional chemotherapeutics like methotrexate, suggesting its potential as an alternative therapeutic agent.

Anti-inflammatory Effects

Sulfonamide derivatives are also noted for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase enzymes or modulation of inflammatory cytokines, making these compounds candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzymatic activity or modulating receptor functions. Specific pathways and molecular interactions depend on the biological context and the target of interest.

Comparison with Similar Compounds

Substituent Effects

Electron-Donating vs. Electron-Withdrawing Groups :

The target compound’s p-tolyl group (methyl substituent) enhances hydrophobicity and may improve membrane permeability compared to halogenated analogs like the 3-chlorophenyl/2-fluorophenyl derivative in . Conversely, halogen substituents (Cl, F) in the latter could strengthen target binding via polar interactions but may reduce solubility.- This contrasts with simpler analogs like the benzenesulfonamide derivative in , which has only one sulfonamide group .

Molecular Weight and Drug-Likeness

- The target compound’s inferred molecular weight (~457.54 g/mol) is lower than the 522.006 g/mol halogenated analog , aligning more closely with Lipinski’s rule of five (molecular weight <500 g/mol).

Structural Diversity in Patent Literature

- highlights piperidine- and tetrahydropyridine-based sulfonamides, which prioritize aliphatic amine cores over pyrazoline rings . Such structural divergence implies different pharmacological targets (e.g., ion channels vs. enzyme active sites).

Biological Activity

N-(3-(1-(methylsulfonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Methylsulfonyl group : Enhances solubility and may influence metabolic stability.

- Pyrazole moiety : Associated with anti-inflammatory and antitumor properties.

- Tolyl group : May enhance lipophilicity, affecting bioavailability.

Research indicates that compounds with similar structures often act through multiple mechanisms, including:

- Inhibition of Protein Interactions : Compounds like this may inhibit protein-protein interactions critical for cell signaling pathways.

- Modulation of Enzyme Activity : Potential inhibition of enzymes involved in inflammatory responses or tumor growth.

Biological Activity Overview

Case Studies and Research Findings

- Antitumor Efficacy :

- Anti-inflammatory Effects :

- Mechanistic Insights :

Structure-Activity Relationship (SAR)

The biological activity of this compound can be optimized through modifications in its structure:

- Substituent Variations : Altering the methylsulfonyl or tolyl groups may enhance potency or selectivity against specific targets.

- Linker Modifications : Changing the length or composition of the linker connecting the pyrazole to the phenyl group could influence binding affinity and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.